molecular formula C14H21ClN2O2S B2531411 1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]-2-chloropropan-1-one CAS No. 2411223-99-7

1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]-2-chloropropan-1-one

Cat. No.: B2531411
CAS No.: 2411223-99-7
M. Wt: 316.84
InChI Key: GOIQCZLKIBDSGW-UHFFFAOYSA-N
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Description

1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]-2-chloropropan-1-one is a synthetic organic compound that features a thiazole ring, a morpholine ring, and a chloropropanone moiety

Preparation Methods

The synthesis of 1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]-2-chloropropan-1-one typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction involving a suitable halogenated precursor and morpholine.

    Chloropropanone Formation:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]-2-chloropropan-1-one can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form new derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.

Mechanism of Action

The mechanism of action of 1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]-2-chloropropan-1-one can be compared with other similar compounds:

The unique combination of the thiazole, morpholine, and chloropropanone moieties in this compound makes it a versatile and valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-[2-(4-tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]-2-chloropropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O2S/c1-9(15)13(18)17-5-6-19-10(7-17)12-16-11(8-20-12)14(2,3)4/h8-10H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIQCZLKIBDSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOC(C1)C2=NC(=CS2)C(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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